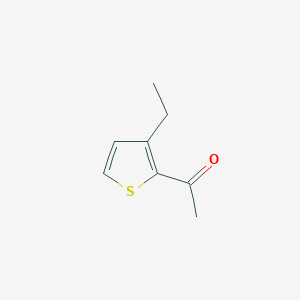
1-(3-ethylthiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethylthiophen-2-yl)ethan-1-one is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry. Its molecular formula is C8H10OS, and it is a derivative of thiophene with acetyl and ethyl substituents at the second and third positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethylthiophen-2-yl)ethan-1-one can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 3-ethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of the Gewald reaction, which is a condensation reaction between a ketone, an α-cyanoester, and elemental sulfur. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production. The choice of solvents, temperature, and pressure conditions are critical factors in maximizing efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-ethylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Applications De Recherche Scientifique
1-(3-ethylthiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it finds applications in the development of organic semiconductors and materials science.
Mécanisme D'action
The mechanism of action of 1-(3-ethylthiophen-2-yl)ethan-1-one in biological systems involves its interaction with various molecular targets. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines. In the context of organic semiconductors, its electronic properties are influenced by the conjugation of the thiophene ring, which facilitates charge transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylthiophene: Lacks the ethyl group at the third position, resulting in different chemical and physical properties.
3-Ethylthiophene: Lacks the acetyl group at the second position, affecting its reactivity and applications.
2-Acetyl-3-methylthiophene: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness
1-(3-ethylthiophen-2-yl)ethan-1-one is unique due to the presence of both acetyl and ethyl groups, which confer distinct chemical properties and reactivity. Its dual substituents enhance its versatility in synthetic applications and contribute to its desirable aromatic characteristics in the flavor and fragrance industry.
Propriétés
Numéro CAS |
129633-77-8 |
|---|---|
Formule moléculaire |
C8H10OS |
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
1-(3-ethylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H10OS/c1-3-7-4-5-10-8(7)6(2)9/h4-5H,3H2,1-2H3 |
Clé InChI |
NDNOTRITAYFXEI-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1)C(=O)C |
SMILES canonique |
CCC1=C(SC=C1)C(=O)C |
Synonymes |
Ethanone, 1-(3-ethyl-2-thienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















